molecular formula C20H8F34O4P- B13406682 bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate CAS No. 1411713-91-1

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate

Cat. No.: B13406682
CAS No.: 1411713-91-1
M. Wt: 989.2 g/mol
InChI Key: AFWOYEYXUDHGHF-UHFFFAOYSA-M
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Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate: is a fluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is widely used in various industrial applications, particularly in coatings, adhesives, and surface treatments due to its ability to impart water and oil repellency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate typically involves the reaction of heptadecafluorodecanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C10H4F17OH+POCl3(C10H4F17O)2PO2H+3HCl2 \text{C}_{10}\text{H}_{4}\text{F}_{17}\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_{10}\text{H}_{4}\text{F}_{17}\text{O})_2\text{PO}_2\text{H} + 3 \text{HCl} 2C10​H4​F17​OH+POCl3​→(C10​H4​F17​O)2​PO2​H+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form heptadecafluorodecanol and phosphoric acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

    Hydrolysis Products: The primary products of hydrolysis are heptadecafluorodecanol and phosphoric acid.

Scientific Research Applications

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surface-modifying agent to enhance the properties of coatings and materials, providing water and oil repellency.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties and improve drug release.

    Medicine: Explored for its biocompatibility and potential use in medical devices and implants.

    Industry: Widely used in the production of water and oil-repellent coatings, adhesives, and surface treatments.

Mechanism of Action

The mechanism of action of bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate involves its interaction with surfaces to impart hydrophobic and oleophobic properties. The compound forms a thin, uniform layer on the surface, reducing surface energy and preventing the adhesion of water and oil. The molecular targets include surface hydroxyl groups, which the compound interacts with to form a stable, water-repellent coating.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl silane

Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate is unique due to its phosphate group, which provides additional chemical stability and reactivity compared to similar fluorinated compounds. This makes it particularly useful in applications requiring long-lasting water and oil repellency.

Properties

CAS No.

1411713-91-1

Molecular Formula

C20H8F34O4P-

Molecular Weight

989.2 g/mol

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate

InChI

InChI=1S/C20H9F34O4P/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2,(H,55,56)/p-1

InChI Key

AFWOYEYXUDHGHF-UHFFFAOYSA-M

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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